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Compound of Interest

Compound Name: 6-Bromo-1,4-dichlorophthalazine

Cat. No.: B1291835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous

endeavor in medicinal chemistry. Phthalazine derivatives have emerged as a promising class of

heterocyclic compounds, exhibiting a wide spectrum of biological activities, including anticancer

and antimicrobial effects. This guide provides a comparative analysis of the efficacy of

compounds derived from the versatile starting material, 6-Bromo-1,4-dichlorophthalazine. By

leveraging the reactivity of the chloro groups at the 1 and 4 positions, a diverse library of

molecules can be synthesized and evaluated for their therapeutic potential.

Anticancer Activity: Targeting Key Signaling
Pathways
Recent research has highlighted the potential of 6-bromo-1,4-disubstituted phthalazine

derivatives as potent anticancer agents, with a significant focus on the inhibition of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of VEGFR-2 is a hallmark

of many solid tumors, playing a crucial role in angiogenesis, the formation of new blood vessels

that supply nutrients to the tumor.

A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, some of which could be

conceptually derived from 6-bromo-1,4-dichlorophthalazine, have demonstrated significant

cytotoxic effects against various cancer cell lines. For instance, certain analogues have shown

higher activity than the established anticancer drug cisplatin in in-vitro studies.[1] The structure-
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activity relationship (SAR) studies reveal that the nature of the substituents at the 1 and 4

positions of the phthalazine core, as well as substitutions on the anilino and thiophenyl

moieties, profoundly influences the anticancer potency.

Table 1: Comparative Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives

Compoun
d ID

R1-Group
(Position
1)

R2-Group
(Position
4)

Cancer
Cell Line

IC50 (µM)

Referenc
e
Compoun
d

IC50 (µM)

12

1-(3-

chloro-4-

fluoroanilin

o)

4-(3,4-

difluorophe

nylthio-

methyl)

Bel-7402 32.4 Cisplatin 73.3

HT-1080 25.4 63.3

13

1-(4-fluoro-

3-

trifluoromet

hylanilino)

4-(3,4-

difluorophe

nyl-

thiomethyl)

Bel-7402 30.1 Cisplatin 73.3

HT-1080 25.8 63.3

Data synthesized from a study on 1-anilino-4-(arylsulfanylmethyl)phthalazines, demonstrating

the superior in-vitro activity of specific derivatives compared to cisplatin.[1]

The proposed mechanism of action for many of these anticancer phthalazine derivatives

involves the inhibition of VEGFR-2 kinase activity. By binding to the ATP-binding site of the

kinase domain, these compounds can block the downstream signaling cascade that promotes

endothelial cell proliferation and migration, thereby inhibiting angiogenesis and tumor growth.

Signaling Pathway: VEGFR-2 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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